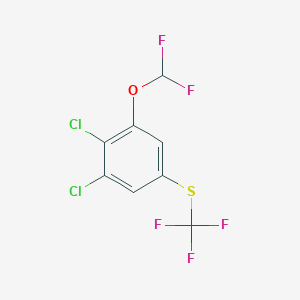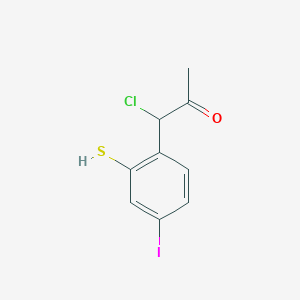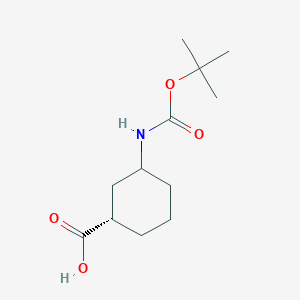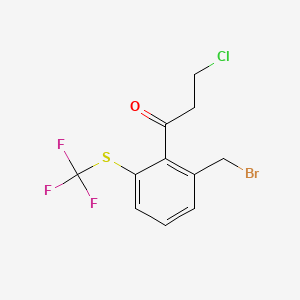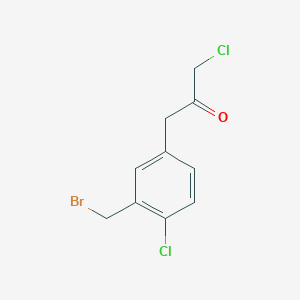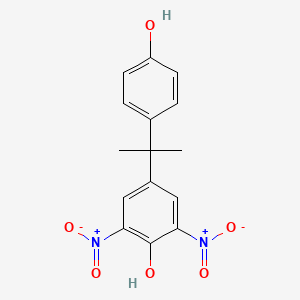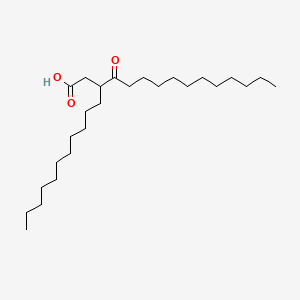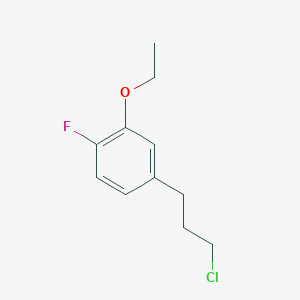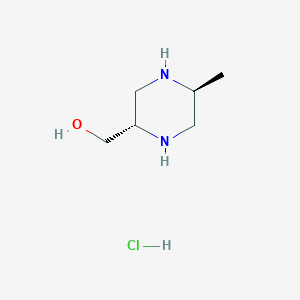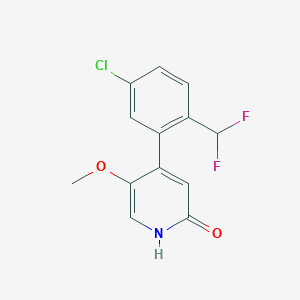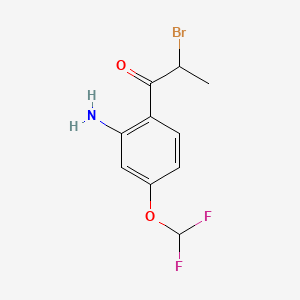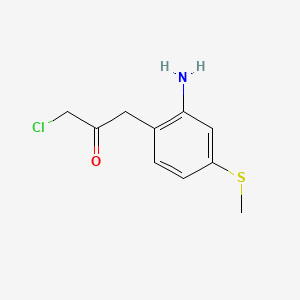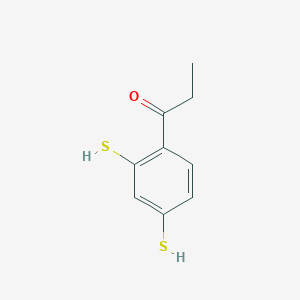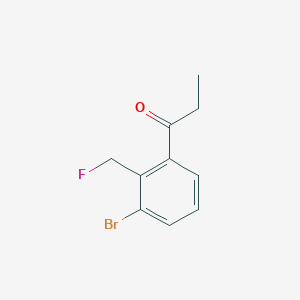
1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H10BrFO and a molar mass of 245.09 g/mol . This compound is characterized by the presence of a bromine atom, a fluoromethyl group, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one typically involves the bromination of 2-(fluoromethyl)phenylpropan-1-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the desired position on the phenyl ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium carbonate, and various organic solvents.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the binding affinity and specificity of the compound. The propanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one can be compared with similar compounds such as:
1-(3-Bromo-2-(trifluoromethyl)phenyl)propan-1-one: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can affect its reactivity and binding properties.
2-Bromo-1-(3-bromo-phenyl)propan-1-one: This compound has an additional bromine atom, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10BrFO |
|---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
1-[3-bromo-2-(fluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10BrFO/c1-2-10(13)7-4-3-5-9(11)8(7)6-12/h3-5H,2,6H2,1H3 |
InChI Key |
SFFQWWQJQPQKSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)Br)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



